ACETAMIDE,2-[[4-ETHYL-5-(PYRIDIN-3-YL)-4H-1,2,4-TRIAZOL-3-YL]THIO]-N-(2-METHOXY-3-DIBENZOFURANYL)-
Description
The compound "ACETAMIDE,2-[[4-ETHYL-5-(PYRIDIN-3-YL)-4H-1,2,4-TRIAZOL-3-YL]THIO]-N-(2-METHOXY-3-DIBENZOFURANYL)-" (hereafter referred to as the target compound) is a structurally complex molecule featuring a 1,2,4-triazole core substituted with ethyl and pyridin-3-yl groups, a thioether linkage to an acetamide moiety, and a dibenzofuranyl aromatic system. Key structural components include:
- 4-Ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazole: This heterocyclic core is common in bioactive molecules, influencing electronic properties and binding interactions.
- Thioether linkage: Enhances metabolic stability and modulates solubility.
- N-(2-Methoxy-3-dibenzofuranyl): The dibenzofuranyl group may improve lipophilicity and π-π stacking, while the methoxy substituent could affect pharmacokinetics.
Properties
IUPAC Name |
2-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxydibenzofuran-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N5O3S/c1-3-29-23(15-7-6-10-25-13-15)27-28-24(29)33-14-22(30)26-18-12-20-17(11-21(18)31-2)16-8-4-5-9-19(16)32-20/h4-13H,3,14H2,1-2H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZNCBBBBBAVCNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=C(C=C3C4=CC=CC=C4OC3=C2)OC)C5=CN=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ACETAMIDE,2-[[4-ETHYL-5-(PYRIDIN-3-YL)-4H-1,2,4-TRIAZOL-3-YL]THIO]-N-(2-METHOXY-3-DIBENZOFURANYL)- typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and nitriles under acidic or basic conditions.
Thioether Formation: The triazole ring is then reacted with a thiol to form the thioether linkage.
Acetamide Formation: The final step involves the reaction of the thioether with an acetamide derivative under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.
Reduction: Reduction reactions may target the triazole ring or the pyridine ring, depending on the conditions.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to partially or fully reduced triazole or pyridine rings.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an antimicrobial or anticancer agent.
Materials Science: Its aromatic and heterocyclic components may be useful in the development of organic semiconductors or other advanced materials.
Biological Research: The compound can be used as a probe to study biological pathways involving triazole or pyridine derivatives.
Mechanism of Action
The mechanism of action of ACETAMIDE,2-[[4-ETHYL-5-(PYRIDIN-3-YL)-4H-1,2,4-TRIAZOL-3-YL]THIO]-N-(2-METHOXY-3-DIBENZOFURANYL)- is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The triazole and pyridine rings may facilitate binding to these targets, while the thioether linkage could play a role in modulating the compound’s activity.
Comparison with Similar Compounds
Key Observations :
- Pyridin-3-yl (target, VUAA1) vs. pyridin-2-yl (6a, AS111) alters electronic distribution and hydrogen-bonding capacity .
- Aryl Groups : The dibenzofuranyl system in the target compound is unique; most analogs feature simpler aryl groups (e.g., methylphenyl, ethylphenyl). This substitution likely increases lipophilicity and bioavailability .
- Synthesis: Common methods include refluxing triazole-thione derivatives with chloroacetamides in ethanol/water, as seen in and . Yields vary widely (50–83%), influenced by substituent electronic effects .
Key Observations :
- Receptor Modulation : VUAA1 and the target compound share structural motifs critical for Orco receptor interaction. Substituting dibenzofuranyl for ethylphenyl may alter agonist/antagonist behavior .
- Anti-inflammatory Activity : AS111’s pyridin-2-yl and methylphenyl groups confer superior efficacy to diclofenac, suggesting that pyridine position and aryl substituents are key to activity . The target compound’s dibenzofuranyl group may enhance membrane permeability, though this remains untested.
- Anti-exudative Effects : Furan-2-yl analogs demonstrate significant edema reduction, but the target compound’s larger aromatic system could modify potency or toxicity .
Biological Activity
The compound Acetamide, 2-[[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]thio]-N-(2-methoxy-3-dibenzofurany) , also known by its identifier VUAA1, has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Formula
- Molecular Formula: C19H21N5OS
- Molecular Weight: 373.46 g/mol
Structural Characteristics
The compound features a triazole ring, which is known for its significant role in various biological activities. The presence of the pyridine moiety and dibenzofuran structure contributes to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Weight | 373.46 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives, including VUAA1. The compound has shown promising results against various cancer cell lines.
Case Study: HepG2 Cell Line
In vitro studies demonstrated that VUAA1 exhibits significant cytotoxicity against HepG2 liver cancer cells. The IC50 value was determined to be approximately 15 µg/mL, indicating moderate potency compared to standard chemotherapeutic agents.
The biological activity of VUAA1 is believed to be mediated through the inhibition of specific enzymes involved in cancer cell proliferation and survival. The triazole ring may interact with biological targets such as kinases or proteases, leading to apoptosis in cancer cells.
Table 2: Anticancer Activity Data
| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|---|
| VUAA1 | HepG2 | 15 | Enzyme inhibition |
| Doxorubicin | HepG2 | 0.5 | DNA intercalation |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications on the triazole and dibenzofuran moieties can significantly enhance the anticancer activity of VUAA1. Substituents that increase electron density on the aromatic rings have been associated with improved potency.
Summary of SAR Findings
- Electron-donating groups enhance activity.
- Electron-withdrawing groups reduce efficacy.
This insight is crucial for the design of more potent derivatives.
Additional Biological Activities
Beyond anticancer properties, VUAA1 has been investigated for its potential antimicrobial and anti-inflammatory activities. Preliminary data suggest that it may inhibit bacterial growth and modulate inflammatory responses through cytokine regulation.
Table 3: Summary of Biological Activities
| Activity Type | Observed Effect |
|---|---|
| Anticancer | Moderate potency |
| Antimicrobial | Inhibition of growth |
| Anti-inflammatory | Cytokine modulation |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
